1-Ethynyl-2-(oct-2-EN-2-YL)benzene
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Overview
Description
1-Ethynyl-2-(oct-2-EN-2-YL)benzene is a chemical compound characterized by the presence of an ethynyl group and an oct-2-en-2-yl group attached to a benzene ring
Chemical Reactions Analysis
1-Ethynyl-2-(oct-2-EN-2-YL)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the oct-2-en-2-yl group can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and electrophiles such as bromine for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for their biological activity and potential use in drug development.
Medicine: The compound could be investigated for its pharmacological properties and therapeutic potential.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynyl-2-(oct-2-EN-2-YL)benzene exerts its effects is primarily through its ability to participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its interaction with biological molecules or its role in chemical synthesis .
Comparison with Similar Compounds
1-Ethynyl-2-(oct-2-EN-2-YL)benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-(propan-2-yl)benzene: Similar structure but with a propan-2-yl group instead of an oct-2-en-2-yl group.
1-Ethynyl-3-(propan-2-yl)benzene: Similar structure but with the ethynyl and propan-2-yl groups attached at different positions on the benzene ring.
Properties
CAS No. |
648933-22-6 |
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Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-ethynyl-2-oct-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H20/c1-4-6-7-8-11-14(3)16-13-10-9-12-15(16)5-2/h2,9-13H,4,6-8H2,1,3H3 |
InChI Key |
QKTBWQFFSHDMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C1=CC=CC=C1C#C |
Origin of Product |
United States |
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